N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide
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Overview
Description
N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a tert-butylcarbamoyl group, a methylphenyl group, and a chlorobenzamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate . The Boc group is stable towards most nucleophiles and bases, allowing for further functionalization.
Industrial Production Methods
Industrial production of this compound may involve the use of ionic liquids derived from tert-butylcarbamoyl-protected amino acids. These ionic liquids can serve as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-protected amino acid ionic liquids without the addition of a base, giving the desired products in satisfactory yields.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of glycogen phosphorylase, a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This interaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function.
Comparison with Similar Compounds
N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide can be compared with other similar compounds, such as:
N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole: This compound also contains a tert-butylcarbamoyl group and is investigated for its inhibitory activity against glycogen phosphorylase.
N-(tert-Butoxycarbonyl)ethanolamine: Another compound with a tert-butylcarbamoyl group, used in various chemical syntheses.
Properties
Molecular Formula |
C19H22ClN3O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-12-8-7-11-15(21-18(25)23-19(2,3)4)16(12)22-17(24)13-9-5-6-10-14(13)20/h5-11H,1-4H3,(H,22,24)(H2,21,23,25) |
InChI Key |
YUDYIQFDQPEDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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